molecular formula C12H14BrN B1373595 5'-Bromospiro[cyclopentane-1,3'-indoline] CAS No. 1160247-93-7

5'-Bromospiro[cyclopentane-1,3'-indoline]

Cat. No. B1373595
CAS RN: 1160247-93-7
M. Wt: 252.15 g/mol
InChI Key: XAIVBUKCMJRNHM-UHFFFAOYSA-N
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Description

5’-Bromospiro[cyclopentane-1,3’-indoline] is a heterocyclic organic compound with significant potential for research and industry applications. It has a molecular formula of C12H14BrN and a molecular weight of 252.15 g/mol . The compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for 5’-Bromospiro[cyclopentane-1,3’-indoline] is 1S/C12H14BrN/c13-9-3-4-11-10 (7-9)12 (8-14-11)5-1-2-6-12/h3-4,7,14H,1-2,5-6,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

5’-Bromospiro[cyclopentane-1,3’-indoline] is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Biological Activity

5'-Bromospiro[cyclopentane-1,3'-indoline] and its derivatives are prominent in the synthesis of complex organic compounds, demonstrating significant biological activities. Notably, the dispiro derivatives of 2-selenoxoimidazolidin-4-ones, which are structurally related to 5'-Bromospiro[cyclopentane-1,3'-indoline], have been synthesized. These compounds show cytotoxic activity against cancer cell lines and are capable of increasing the level of intracellular reactive oxygen species (ROS), suggesting potential use in cancer treatment (Novotortsev et al., 2021). Analogous compounds also demonstrate potential as p53 modulators, a crucial protein in the regulation of cell cycle and apoptosis, indicating their relevance in cancer research and treatment (Bertamino et al., 2013).

Chemistry and Reactions

The compound has been studied for its reactivity patterns, particularly in the context of 1,3-dipolar cycloadditions, showcasing its utility in synthetic organic chemistry. For example, the reaction of diazocyclopropane with vinyl bromide yields 5-bromospiro(1-pyrazoline-3,1′-cyclopropane), providing insights into the compound's chemical behavior and potential applications in synthesizing novel organic compounds (Tomilov et al., 1998).

Anticancer Properties

Further research into the derivatives of 5'-Bromospiro[cyclopentane-1,3'-indoline] revealed that bromo- and chloro-substituted indeno-fused spirooxindole derivatives exhibit significant potency against certain cancer cell lines, with notable selectivity and potential for inducing apoptosis in cancer cells (Patravale et al., 2016). This emphasizes the compound's relevance in the development of new anticancer agents.

Molecular Interactions and Docking Studies

The interaction between derivatives of 5'-Bromospiro[cyclopentane-1,3'-indoline] and proteins such as bovine serum albumin (BSA) has been studied using techniques like fluorescence quenching and molecular docking. These studies help in understanding the binding mechanisms and biological activities of these compounds, which could be crucial for drug design and development (Patil et al., 2019).

Safety and Hazards

The safety information for 5’-Bromospiro[cyclopentane-1,3’-indoline] indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-bromospiro[1,2-dihydroindole-3,1'-cyclopentane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c13-9-3-4-11-10(7-9)12(8-14-11)5-1-2-6-12/h3-4,7,14H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIVBUKCMJRNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201198600
Record name 5′-Bromo-1′,2′-dihydrospiro[cyclopentane-1,3′-[3H]indole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160247-93-7
Record name 5′-Bromo-1′,2′-dihydrospiro[cyclopentane-1,3′-[3H]indole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5′-Bromo-1′,2′-dihydrospiro[cyclopentane-1,3′-[3H]indole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Bromospiro[cyclopentane-1,3'-indoline]
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5'-Bromospiro[cyclopentane-1,3'-indoline]
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Reactant of Route 6
5'-Bromospiro[cyclopentane-1,3'-indoline]

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